molecular formula C22H27N3O3 B10985036 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10985036
M. Wt: 381.5 g/mol
InChI Key: JCXXQPRTKLFYIA-UHFFFAOYSA-N
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Description

    N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have potential pharmacological properties due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
    • Industrial production methods would require optimization and scale-up, which would involve process chemistry and engineering considerations.
  • Chemical Reactions Analysis

      Oxidation: The indole ring could undergo oxidation reactions, potentially leading to the formation of indole-4-carboxylic acid derivatives.

      Reduction: Reduction of the indole or pyrrolidine rings might be possible.

      Substitution: The acetamide group could undergo substitution reactions.

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines) may be involved.

      Major Products: These would depend on the specific reaction conditions and substituents present.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or CNS-active compounds).

      Biology: Explore its effects on cellular pathways, receptors, and enzymes.

      Chemical Biology: Study its interactions with biomolecules.

      Industry: Evaluate its use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • The mechanism likely involves interactions with specific molecular targets (e.g., receptors, enzymes, or transporters).
    • Further research would be needed to elucidate the exact pathways affected by this compound.
  • Comparison with Similar Compounds

    • Unfortunately, without specific compound names, I cannot provide a direct comparison. I recommend exploring related indole-based compounds and comparing their structures and properties.

    Properties

    Molecular Formula

    C22H27N3O3

    Molecular Weight

    381.5 g/mol

    IUPAC Name

    N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

    InChI

    InChI=1S/C22H27N3O3/c1-27-16-13-24-12-7-18-19(5-4-6-20(18)24)23-21(26)17-22(8-14-28-15-9-22)25-10-2-3-11-25/h2-7,10-12H,8-9,13-17H2,1H3,(H,23,26)

    InChI Key

    JCXXQPRTKLFYIA-UHFFFAOYSA-N

    Canonical SMILES

    COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3(CCOCC3)N4C=CC=C4

    Origin of Product

    United States

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